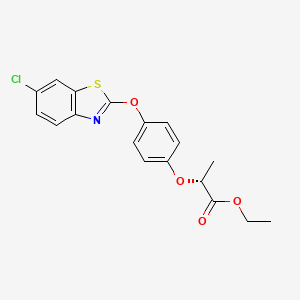

Fenthiaprop-p-ethyl

Description

Structure

3D Structure

Properties

CAS No. |

71283-78-8 |

|---|---|

Molecular Formula |

C18H16ClNO4S |

Molecular Weight |

377.8 g/mol |

IUPAC Name |

ethyl (2R)-2-[4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy]propanoate |

InChI |

InChI=1S/C18H16ClNO4S/c1-3-22-17(21)11(2)23-13-5-7-14(8-6-13)24-18-20-15-9-4-12(19)10-16(15)25-18/h4-11H,3H2,1-2H3/t11-/m1/s1 |

InChI Key |

HVCNNTAUBZIYCG-LLVKDONJSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H](C)OC1=CC=C(C=C1)OC2=NC3=C(S2)C=C(C=C3)Cl |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=C(S2)C=C(C=C3)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fenthiaprop-p-ethyl in Grasses

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenthiaprop-p-ethyl is a selective, systemic, post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) or "fop" chemical family. Its primary mode of action in susceptible grass species is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase). This enzyme catalyzes the first committed step in the biosynthesis of fatty acids, which are essential components of cell membranes and play a vital role in plant growth and development. By inhibiting ACCase, this compound disrupts the production of lipids, leading to a breakdown of cell membrane integrity, cessation of growth, and ultimately, necrosis and death of the plant. This guide provides a detailed technical overview of the biochemical mechanism, experimental protocols for its study, and quantitative data related to its efficacy.

Core Mechanism of Action: ACCase Inhibition

This compound is absorbed through the foliage of the grass and translocated via the phloem to the meristematic tissues, such as the growing points of shoots and roots.[1][2] In susceptible grasses, the herbicidally active form, Fenthiaprop-p-acid, which is formed after de-esterification of this compound within the plant, binds to and inhibits the plastidic homomeric ACCase enzyme.[3]

The inhibition of ACCase disrupts the conversion of acetyl-CoA to malonyl-CoA, a critical building block for fatty acid synthesis.[2][4] This leads to a cascade of effects:

-

Cessation of Lipid Synthesis: The primary consequence is the halt of fatty acid production, which is vital for the formation and maintenance of cell membranes.

-

Loss of Membrane Integrity: Without a continuous supply of new lipids, cell membranes lose their structural integrity and functionality.[5]

-

Growth Arrest: Meristematic regions, which are areas of active cell division and growth, are particularly sensitive to the disruption of membrane synthesis. This results in a rapid cessation of root and shoot growth.[1]

-

Visible Symptoms: Within days of application, visible symptoms of phytotoxicity appear, including chlorosis (yellowing) of new leaves, followed by necrosis (browning and tissue death) at the growing points.[2]

Signaling Pathway of ACCase Inhibition

The following diagram illustrates the biochemical pathway affected by this compound.

Quantitative Data

| Herbicide (AOPP Class) | Grass Species | IC50 (µM) for ACCase Inhibition | Reference |

| Fenoxaprop-p-ethyl | Digitaria ciliaris (Susceptible) | 0.5 | [6] |

| Fenoxaprop-p-ethyl | Digitaria ciliaris (Resistant) | 8.9 - 17.1 | [6] |

| Quizalofop | Pisum sativum | 9.3 - 25 | [7] |

| Haloxyfop | Zea mays | ~0.1 | [8] |

| Herbicide (AOPP Class) | Grass Species | GR50 (g ai/ha) | Reference |

| Fenoxaprop-p-ethyl | Echinochloa colona (Susceptible) | 20 | [9] |

| Fenoxaprop-p-ethyl | Echinochloa colona (Resistant) | 249 | [9] |

| Quizalofop-p-ethyl | Echinochloa crus-galli | 37.5 | [7] |

Experimental Protocols

ACCase Extraction and Inhibition Assay

This protocol outlines a typical method for extracting ACCase from grass tissue and measuring its inhibition by this compound.

Methodology:

-

Plant Material: Grow susceptible grass seedlings to the 2-3 leaf stage under controlled greenhouse conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

-

Enzyme Extraction:

-

Harvest 1-2 grams of fresh leaf tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Homogenize the powder in 10 mL of ice-cold extraction buffer (e.g., 100 mM Tricine-HCl pH 8.0, 0.5 M glycerol, 10 mM KCl, 1 mM EDTA, 2 mM DTT, 1 mM PMSF).

-

Filter the homogenate through four layers of cheesecloth.

-

Centrifuge the filtrate at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

-

-

Protein Quantification: Determine the protein concentration of the enzyme extract using a standard method such as the Bradford assay.

-

ACCase Activity Assay:

-

Prepare a reaction mixture containing assay buffer (e.g., 100 mM Tricine-HCl pH 8.3, 50 mM KCl, 2 mM MgCl2, 1 mM ATP, 5 mM NaHCO3 containing ¹⁴C-bicarbonate).

-

Add a known amount of enzyme extract to the reaction mixture.

-

Add varying concentrations of Fenthiaprop-p-acid (the active metabolite) dissolved in a suitable solvent (e.g., acetone with 0.5% (v/v) Tween 20).

-

Initiate the reaction by adding acetyl-CoA.

-

Incubate the reaction at 32°C for 20 minutes.

-

Stop the reaction by adding 6 M HCl.

-

Dry the samples and measure the incorporation of ¹⁴C into the acid-stable product (malonyl-CoA) using a liquid scintillation counter.

-

-

Data Analysis: Calculate the rate of ACCase activity and determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.

Whole-Plant Dose-Response Assay

This protocol describes a method to assess the efficacy of this compound on whole grass plants.

Methodology:

-

Plant Growth: Sow seeds of the target grass species in pots containing a standard potting mix and grow in a greenhouse to the 2-4 leaf stage.

-

Herbicide Application:

-

Prepare a stock solution of this compound in a suitable solvent and surfactant mixture.

-

Create a series of dilutions to achieve a range of application rates (e.g., 0, 10, 20, 40, 80, 160 g ai/ha).

-

Apply the herbicide solutions to the plants using a calibrated laboratory sprayer to ensure uniform coverage.

-

-

Experimental Conditions: Maintain the treated plants in the greenhouse under controlled conditions for the duration of the experiment (typically 21 days).

-

Assessment:

-

At 21 days after treatment, visually assess the percentage of injury (0% = no effect, 100% = complete plant death).

-

Harvest the above-ground biomass and determine the fresh or dry weight.

-

-

Data Analysis:

-

Express the biomass data as a percentage of the untreated control.

-

Analyze the data using a non-linear regression model, such as a four-parameter log-logistic model, to determine the GR50 value.

-

Experimental Workflow Diagram

The following diagram illustrates the workflow for a typical whole-plant dose-response experiment.

Resistance to this compound

Resistance to this compound and other AOPP herbicides in grass populations is a significant concern. The primary mechanisms of resistance are:

-

Target-Site Resistance (TSR): This involves a mutation in the gene encoding the ACCase enzyme, which alters the herbicide's binding site. This reduces the affinity of the herbicide for the enzyme, rendering it less effective.

-

Non-Target-Site Resistance (NTSR): This is a more complex mechanism and can involve:

-

Enhanced Metabolism: The resistant plant may be able to metabolize the herbicide into non-toxic compounds more rapidly than susceptible plants.

-

Reduced Absorption or Translocation: The herbicide may not be absorbed as efficiently through the leaf cuticle or translocated as effectively to the target site.

-

Logical Relationship of this compound Action and Resistance

The following diagram illustrates the logical flow from herbicide application to plant death in susceptible individuals, and the points at which resistance mechanisms can interfere with this process.

References

- 1. sketchviz.com [sketchviz.com]

- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 3. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 4. Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bioone.org [bioone.org]

- 7. Kinetics of the two forms of acetyl-CoA carboxylase from Pisum sativum. Correlation of the substrate specificity of the enzymes and sensitivity towards aryloxyphenoxypropionate herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. ars.usda.gov [ars.usda.gov]

The Biochemical Pathway of Fenthiaprop-p-ethyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenthiaprop-p-ethyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family. Its herbicidal activity stems from the targeted inhibition of a key enzyme in plant lipid biosynthesis. This technical guide provides a detailed overview of the biochemical pathway of this compound, including its mode of action, metabolic fate in target and non-target organisms, and the mechanisms of resistance. Quantitative data on its efficacy and metabolism, along with detailed experimental protocols for its study, are presented to support further research and development in this area.

Mode of Action: Inhibition of Acetyl-CoA Carboxylase

The primary mode of action of this compound is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[1][2][3] ACCase is a critical enzyme in the biosynthesis of fatty acids, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[4] This reaction is the first committed step in the fatty acid synthesis pathway. By inhibiting ACCase, this compound effectively blocks the production of the building blocks required for the formation of lipids, which are essential components of cell membranes and for energy storage. This disruption of lipid synthesis ultimately leads to the cessation of growth and death of susceptible plant species.[1][3]

Broadleaf plant species are generally tolerant to this compound and other aryloxyphenoxypropionate herbicides due to a less sensitive ACCase enzyme.[4]

Biochemical Pathway and Metabolism

Upon application, this compound undergoes metabolic transformation in both target plants and the surrounding environment. The principal metabolic pathway involves hydrolysis, followed by further degradation.

Phase I Metabolism: Hydrolysis

The initial and most significant metabolic step for this compound in plants and soil is the rapid hydrolysis of the ethyl ester to its corresponding carboxylic acid, Fenthiaprop acid. This conversion is a key detoxification step in tolerant species.

Phase II Metabolism: Conjugation and Further Degradation

Following hydrolysis, the resulting Fenthiaprop acid and other intermediates can undergo further degradation and conjugation reactions. While specific studies on this compound are limited, the metabolic fate of the closely related herbicide, fenoxaprop-p-ethyl, has been studied more extensively and provides a likely model. In addition to hydrolysis, metabolism of aryloxyphenoxypropionates can involve conjugation with glutathione. Further breakdown of the molecule can lead to the formation of metabolites such as a corresponding phenetole, phenol, and a benzazolone.

Below is a diagram illustrating the proposed biochemical pathway of this compound.

Caption: Proposed metabolic pathway of this compound.

Quantitative Data

The following tables summarize key quantitative data related to the efficacy and metabolism of this compound and the closely related fenoxaprop-p-ethyl.

Table 1: Efficacy of Fenoxaprop-p-ethyl Against Susceptible and Resistant Weed Biotypes

| Weed Species | Biotype | ED50 (g ai/ha) | Resistance Factor |

| Alopecurus myosuroides | Susceptible | - | - |

| Alopecurus myosuroides | Non-target-site Resistant 1 | - | 76 |

| Alopecurus myosuroides | Non-target-site Resistant 2 | - | 2 |

| Echinochloa colona | Susceptible | 20 | - |

| Echinochloa colona | Resistant | 249 | 11 |

Data for Fenoxaprop-p-ethyl, adapted from[5] and[6]. ED50 is the effective dose required to reduce growth by 50%.

Table 2: Metabolic Fate of Fenoxaprop-p-ethyl

| Matrix | Compound | Half-life (days) |

| Soil | Fenoxaprop-p-ethyl | 1.45 - 2.36 |

| Soil | Fenoxaprop acid | > 30 |

| Wheat Plants | Fenoxaprop-p-ethyl | 1.50 - 2.28 |

Data for Fenoxaprop-p-ethyl, adapted from[7] and[8].

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Acetyl-CoA Carboxylase (ACCase) Activity Assay

This protocol is adapted from studies on other ACCase-inhibiting herbicides and can be used to determine the inhibitory effect of this compound.

Objective: To measure the in vitro inhibition of ACCase by this compound.

Materials:

-

Fresh leaf tissue from susceptible plants

-

Extraction Buffer: 100 mM Tricine-HCl (pH 8.3), 0.5 M glycerol, 50 mM KCl, 1 mM EDTA, 1 mM DTT, 1 mM PMSF

-

Assay Buffer: 50 mM Tricine-HCl (pH 8.3), 100 mM KCl, 2.5 mM MgCl2, 1 mM DTT

-

Substrates: Acetyl-CoA, ATP, NaH¹⁴CO₃ (radiolabeled sodium bicarbonate)

-

This compound stock solution (in a suitable solvent like acetone or DMSO)

-

Scintillation cocktail and vials

-

Liquid scintillation counter

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh leaf tissue in ice-cold extraction buffer using a mortar and pestle or a homogenizer.

-

Filter the homogenate through layers of cheesecloth or Miracloth.

-

Centrifuge the filtrate at 30,000 x g for 20 minutes at 4°C.

-

Perform a fractional precipitation of the supernatant using ammonium sulfate (e.g., 20-50% saturation).

-

Collect the protein pellet by centrifugation and resuspend it in a minimal volume of extraction buffer.

-

Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay:

-

Prepare reaction mixtures containing assay buffer, ATP, MgCl₂, and varying concentrations of this compound (including a no-herbicide control).

-

Pre-incubate the reaction mixtures at 30°C for 10 minutes.

-

Initiate the reaction by adding acetyl-CoA and NaH¹⁴CO₃.

-

Incubate the reaction at 30°C for 15-30 minutes.

-

Stop the reaction by adding concentrated HCl.

-

Dry the samples to remove unreacted ¹⁴CO₂.

-

Resuspend the residue in water, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. The incorporated radioactivity is proportional to the amount of malonyl-CoA formed.

-

-

Data Analysis:

-

Calculate the rate of ACCase activity for each this compound concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the enzyme activity against the logarithm of the inhibitor concentration.

-

Analysis of this compound and its Metabolites by HPLC

This protocol provides a general framework for the quantitative analysis of this compound and its primary metabolite, Fenthiaprop acid, in plant and soil samples.

Objective: To extract and quantify this compound and Fenthiaprop acid from environmental matrices.

Materials:

-

Plant or soil samples

-

Extraction solvent: Acetonitrile/water (e.g., 80:20 v/v)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) for cleanup

-

HPLC system with a UV or Mass Spectrometry (MS) detector

-

C18 reversed-phase HPLC column

-

Mobile phase: Acetonitrile and water (with or without an acid modifier like formic acid), run in a gradient or isocratic mode

-

Analytical standards of this compound and Fenthiaprop acid

Procedure:

-

Sample Extraction:

-

Homogenize a known weight of the sample with the extraction solvent.

-

Sonicate or shake the mixture for a defined period.

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction process on the pellet for exhaustive extraction.

-

Combine the supernatants.

-

-

Sample Cleanup (if necessary):

-

Concentrate the extract under a stream of nitrogen.

-

Reconstitute the residue in an appropriate solvent.

-

Pass the reconstituted extract through a pre-conditioned SPE cartridge.

-

Wash the cartridge to remove interfering compounds.

-

Elute the analytes of interest with a suitable solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

-

-

HPLC Analysis:

-

Inject a known volume of the prepared sample extract onto the HPLC system.

-

Separate the compounds using an appropriate mobile phase gradient or isocratic flow.

-

Detect the compounds using a UV detector at a suitable wavelength or an MS detector for higher selectivity and sensitivity.

-

-

Quantification:

-

Prepare a calibration curve using analytical standards of known concentrations.

-

Quantify the amount of this compound and Fenthiaprop acid in the samples by comparing their peak areas to the calibration curve.

-

Below is a diagram representing a general experimental workflow for studying this compound.

Caption: General experimental workflow for this compound analysis.

Resistance to this compound

Herbicide resistance is a significant challenge in agriculture. For ACCase-inhibiting herbicides like this compound, resistance in weed populations can arise through two primary mechanisms:

-

Target-Site Resistance (TSR): This involves mutations in the gene encoding the ACCase enzyme. These mutations alter the herbicide's binding site on the enzyme, reducing its inhibitory effect.

-

Non-Target-Site Resistance (NTSR): This encompasses mechanisms that reduce the amount of active herbicide reaching the target site. Enhanced metabolism, where the herbicide is more rapidly detoxified in resistant plants, is a common form of NTSR.

Understanding the biochemical basis of resistance is crucial for developing effective weed management strategies.

Conclusion

This compound is an effective herbicide that targets a fundamental process in plant biochemistry – fatty acid synthesis. Its mode of action through the inhibition of ACCase is well-established. The primary metabolic pathway involves hydrolysis to the corresponding acid, followed by further degradation and conjugation. The provided quantitative data and experimental protocols offer a solid foundation for researchers to further investigate the biochemical and physiological effects of this herbicide, as well as to explore mechanisms of resistance and develop new herbicidal compounds. Future research should focus on obtaining more specific quantitative data for this compound itself, particularly regarding its interaction with ACCase from various plant species and the full characterization of its metabolic products.

References

- 1. Quantification of fenoxaprop-p-ethyl herbicide in soil and vegetable samples by microwave-assisted solvent extraction and HPLC method [inis.iaea.org]

- 2. researchgate.net [researchgate.net]

- 3. epa.gov [epa.gov]

- 4. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 5. researchgate.net [researchgate.net]

- 6. ars.usda.gov [ars.usda.gov]

- 7. Residues and dissipation of the herbicide fenoxaprop-P-ethyl and its metabolite in wheat and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Degradation of Fenoxaprop-p-Ethyl and Its Metabolite in Soil and Wheat Crops - PubMed [pubmed.ncbi.nlm.nih.gov]

Fenthiaprop-p-ethyl and its Inhibition Kinetics of Acetyl-CoA Carboxylase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthiaprop-p-ethyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family.[1] Its herbicidal activity stems from the targeted inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase), a critical component in the biosynthesis of fatty acids in susceptible grass species.[1][2][3][4] This technical guide provides an in-depth overview of the ACCase inhibition kinetics of this compound, detailed experimental protocols for its study, and a visualization of its impact on plant metabolic pathways.

Mechanism of Action: Targeting Fatty Acid Biosynthesis

ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[5] This reaction is the first committed step in the de novo biosynthesis of fatty acids. Fatty acids are fundamental building blocks for various essential cellular components, including cell membranes, and serve as a significant energy reserve. By inhibiting ACCase, this compound effectively halts the production of these vital molecules, leading to a cessation of growth, particularly in meristematic tissues, and ultimately, cell death in susceptible plants.[1]

The primary site of action for aryloxyphenoxypropionate herbicides like this compound is the carboxyltransferase (CT) domain of the plastidic ACCase enzyme in grasses.[5]

ACCase Inhibition Kinetics

A study on a this compound–resistant junglerice population demonstrated a significant drop in ACCase activity at concentrations between 0.1 and 1 µM of the herbicide.[6]

Table 1: Comparative Inhibition Data of Aryloxyphenoxypropionate Herbicides on ACCase

| Herbicide | Plant Source | Inhibition Type vs. Acetyl-CoA | Kis (µM) | Reference |

| Diclofop | Wheat | Non-competitive | < Kii | Rendina et al., 1988 |

| Haloxyfop | Corn | Non-competitive | 0.03 | Rendina et al., 1988 |

| Trifop | Barley | Non-competitive | 0.01 | Rendina et al., 1988 |

| Quizalofop | Maize | Mixed-type | 0.054 (K') | Egli et al., 1995[7] |

| Fluazifop | Maize | Mixed-type | 21.8 (K') | Egli et al., 1995[7] |

Note: Kis represents the inhibition constant for the enzyme-substrate-inhibitor complex, and Kii is the inhibition constant for the enzyme-inhibitor complex. K' from the Hill equation is an apparent inhibition constant.

Experimental Protocols for ACCase Inhibition Assays

Several methods can be employed to determine the inhibition kinetics of compounds like this compound on ACCase. The choice of assay depends on available equipment, safety protocols, and desired throughput.

Radiolabeled Bicarbonate Incorporation Assay

This is a classic and highly sensitive method for measuring ACCase activity.

Principle: The assay measures the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into an acid-stable product, malonyl-CoA.

Methodology:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue (e.g., young leaves of a susceptible grass species) in a cold extraction buffer (e.g., 100 mM Tricine-HCl pH 8.0, 1 mM EDTA, 10% glycerol, and protease inhibitors).

-

Centrifuge the homogenate to remove cell debris and collect the supernatant containing the crude enzyme extract.

-

Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

-

-

Assay Reaction:

-

In a microcentrifuge tube or 96-well plate, combine the enzyme extract with an assay buffer containing ATP, MgCl₂, KCl, and acetyl-CoA.

-

Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to different reaction tubes. Include a solvent-only control.

-

Initiate the reaction by adding NaH¹⁴CO₃.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 20-30 minutes).

-

-

Termination and Measurement:

-

Stop the reaction by adding a strong acid (e.g., HCl), which also removes any unreacted H¹⁴CO₃⁻ as ¹⁴CO₂.

-

Spot an aliquot of the reaction mixture onto a filter paper disc and allow it to dry.

-

Place the filter paper in a scintillation vial with a suitable scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter. The amount of incorporated radioactivity is proportional to the ACCase activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

For kinetic analysis, vary the concentration of one substrate (e.g., acetyl-CoA) while keeping others constant and measure the initial reaction rates at different inhibitor concentrations. Plot the data using Lineweaver-Burk or Dixon plots to determine the type of inhibition and the Ki value.

-

Spectrophotometric Assay

This continuous assay offers a non-radioactive alternative by coupling the production of malonyl-CoA to a subsequent enzymatic reaction that can be monitored spectrophotometrically.

Principle: The malonyl-CoA produced by ACCase is reduced by a recombinant malonyl-CoA reductase, which oxidizes NADPH to NADP⁺. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored over time.[8][9]

Methodology:

-

Enzyme Extraction: Prepare the plant ACCase extract as described for the radiolabeled assay.

-

Assay Reaction:

-

In a quartz cuvette, prepare a reaction mixture containing assay buffer, ATP, MgCl₂, NaHCO₃, NADPH, and a purified, recombinant malonyl-CoA reductase.

-

Add the enzyme extract and varying concentrations of this compound.

-

Initiate the reaction by adding acetyl-CoA.

-

-

Measurement: Immediately place the cuvette in a spectrophotometer and record the decrease in absorbance at 340 nm over time.

-

Data Analysis: The rate of NADPH oxidation is proportional to the ACCase activity. Calculate inhibition and kinetic parameters as described for the radiolabeled assay.

Malachite Green Colorimetric Assay

This endpoint assay measures the inorganic phosphate (Pi) released from the hydrolysis of ATP during the ACCase reaction.

Principle: The amount of Pi produced is quantified by its reaction with a malachite green-molybdate reagent, which forms a colored complex that can be measured spectrophotometrically.[10][11]

Methodology:

-

Enzyme Extraction: Prepare the plant ACCase extract as previously described.

-

Assay Reaction:

-

Set up the reaction as for the other assays, including enzyme, substrates (acetyl-CoA, NaHCO₃, ATP, MgCl₂), and varying concentrations of this compound in a 96-well plate.[11]

-

Incubate for a fixed time at a controlled temperature.

-

-

Termination and Color Development:

-

Stop the reaction by adding the malachite green reagent.

-

Allow time for color development.

-

-

Measurement: Read the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.

-

Data Analysis: Create a standard curve using known concentrations of phosphate to quantify the amount of Pi produced. Calculate inhibition and kinetic parameters accordingly.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the fatty acid biosynthesis pathway and a general experimental workflow for determining ACCase inhibition.

Caption: Inhibition of ACCase by this compound in the plant fatty acid biosynthesis pathway.

Caption: General experimental workflow for determining ACCase inhibition kinetics.

Conclusion

This compound is an effective herbicide that functions through the potent and specific inhibition of the ACCase enzyme in susceptible grass species. While direct kinetic data for this compound is limited in publicly accessible literature, the well-characterized kinetics of other aryloxyphenoxypropionate herbicides provide a strong basis for understanding its mechanism. The experimental protocols detailed in this guide offer robust methods for researchers to further investigate the inhibition kinetics of this compound and other ACCase inhibitors, contributing to the development of new herbicidal compounds and the management of herbicide resistance.

References

- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 2. Fenthiaprop-ethyl (Ref: Hoe 35609) [sitem.herts.ac.uk]

- 3. Fenthiaprop ethyl (Ref: Hoe 35609)-Pesticide database [wppdb.com]

- 4. Fenthiaprop (Ref: HOE 43336) [sitem.herts.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. ars.usda.gov [ars.usda.gov]

- 7. Kinetic studies on two isoforms of acetyl-CoA carboxylase from maize leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cambridge.org [cambridge.org]

- 11. Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay | Weed Science | Cambridge Core [cambridge.org]

Fenthiaprop-p-ethyl: A Technical Guide to its Molecular Structure, Properties, and Herbicidal Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthiaprop-p-ethyl is the R-enantiomer of the herbicidal compound Fenthiaprop-ethyl. It belongs to the aryloxyphenoxypropionate class of herbicides, which are widely used for the post-emergence control of grassy weeds in broadleaf crops. The herbicidal activity of this class of compounds is primarily attributed to the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the biosynthesis of fatty acids in plants. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanism of action of this compound, along with detailed experimental protocols relevant to its study.

Molecular Structure and Identification

This compound possesses a chiral center at the propionate moiety, with the "p" designation referring to the herbicidally active R-isomer.

Chemical Structure:

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | ethyl (2R)-2-[4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy]propanoate[1] |

| CAS Number | 66441-11-0 (for racemic Fenthiaprop-ethyl) |

| Chemical Formula | C18H16ClNO4S[1] |

| Molecular Weight | 377.84 g/mol [2] |

Physicochemical Properties

While specific data for the enantiomerically pure this compound is not extensively reported, the properties of the racemic mixture (Fenthiaprop-ethyl) provide a close approximation.

Table 2: Physicochemical Properties of Fenthiaprop-ethyl (Racemic Mixture)

| Property | Value |

| Physical State | Crystalline solid |

| Melting Point | Data not readily available |

| Boiling Point | Data not readily available |

| Water Solubility | Low |

| Solubility in Organic Solvents | Soluble in most organic solvents |

| Vapor Pressure | Data not readily available |

| Log P (Octanol-Water Partition Coefficient) | Data not readily available |

Herbicidal Mode of Action: Inhibition of Acetyl-CoA Carboxylase

The primary mode of action of this compound is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[2] ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the first committed step in the biosynthesis of fatty acids.

The inhibition of ACCase by this compound leads to a cascade of downstream effects, ultimately resulting in plant death.

Signaling Pathway of ACCase Inhibition

The following diagram illustrates the inhibitory pathway of this compound on fatty acid biosynthesis.

Experimental Protocols

Enantioselective Synthesis of this compound

The enantioselective synthesis of this compound can be achieved through the reaction of 6-chloro-2-(4-hydroxyphenoxy)benzothiazole with an enantiomerically pure ethyl (S)-2-chloropropionate or a similar chiral starting material. The general synthetic approach for aryloxyphenoxypropionates involves the coupling of a substituted phenol with a propionate derivative. To obtain the desired R-enantiomer (this compound), a chiral auxiliary or a stereospecific reaction is employed.

General Workflow for Synthesis:

Chiral Separation of Fenthiaprop-ethyl Enantiomers by HPLC

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the standard method for separating the enantiomers of Fenthiaprop-ethyl. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for this class of compounds.

Illustrative HPLC Protocol (Adaptable for this compound):

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or similar).

-

Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) is typically used for normal-phase separations. The exact ratio needs to be optimized to achieve baseline separation. For example, a starting point could be n-hexane:isopropanol (90:10, v/v).

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).

-

Sample Preparation: Dissolve a small amount of racemic Fenthiaprop-ethyl in the mobile phase.

-

Injection Volume: 10-20 µL.

-

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the sample.

-

Monitor the chromatogram for the separation of the two enantiomeric peaks.

-

Optimize the mobile phase composition and flow rate to improve resolution if necessary. The elution order of the enantiomers will depend on the specific chiral stationary phase used.

-

In Vitro ACCase Inhibition Assay

This assay measures the activity of ACCase in the presence and absence of the inhibitor (this compound) to determine its inhibitory potency (e.g., IC50 value). The assay typically involves the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into an acid-stable product (malonyl-CoA).

Detailed Protocol (Adapted from assays for similar herbicides): [3][4]

a. Plant Material and Enzyme Extraction:

-

Grow a susceptible grass species (e.g., barnyardgrass, Echinochloa crus-galli) under controlled conditions.

-

Harvest fresh, young leaf tissue (approximately 1 gram).

-

Immediately freeze the tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle.[4]

-

Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM Tricine-HCl pH 8.0, 1 mM EDTA, 10% glycerol, 2 mM benzamidine hydrochloride, 0.5% polyvinylpyrrolidone, 20 mM dithiothreitol, and 1 mM phenylmethylsulfonyl fluoride).[4][5]

-

Filter the homogenate through cheesecloth and centrifuge at high speed (e.g., 25,000 x g for 20 minutes at 4°C) to remove cell debris.[4][5]

-

The supernatant containing the crude enzyme extract can be further purified by ammonium sulfate precipitation if necessary.[5]

b. ACCase Activity Assay:

-

Prepare a reaction mixture containing an assay buffer (e.g., 100 mM Tricine-HCl pH 8.3, 50 mM KCl, 2 mM MgCl₂, 1 mM DTT), ATP, acetyl-CoA, and [¹⁴C]NaHCO₃.

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO). Add these dilutions to the reaction mixtures to achieve a range of inhibitor concentrations. Include a control with no inhibitor.

-

Pre-incubate the reaction mixtures with the enzyme extract and the inhibitor for a short period at a controlled temperature (e.g., 30°C).

-

Initiate the reaction by adding the substrate, acetyl-CoA.

-

Allow the reaction to proceed for a fixed time (e.g., 10-20 minutes).

-

Stop the reaction by adding a strong acid (e.g., HCl). This also serves to remove any unreacted [¹⁴C]HCO₃⁻.

-

Dry the samples and resuspend them in a scintillation cocktail.

-

Measure the amount of incorporated radioactivity using a scintillation counter. The radioactivity is proportional to the ACCase activity.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for ACCase Inhibition Assay:

Conclusion

This compound is a potent and selective herbicide that targets a crucial metabolic pathway in grassy weeds. Its efficacy is derived from the specific inhibition of the ACCase enzyme by the R-enantiomer. Understanding its molecular structure, physicochemical properties, and detailed mechanism of action is essential for its effective and responsible use in agriculture and for the development of new herbicidal compounds. The experimental protocols provided in this guide offer a framework for researchers to further investigate the properties and biological activity of this important herbicide.

References

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. Fenthiaprop ethyl (Ref: Hoe 35609)-Pesticide database [wppdb.com]

- 3. bioone.org [bioone.org]

- 4. Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors [frontiersin.org]

An In-depth Technical Guide to the Synthesis and Potential Impurities of Fenthiaprop-p-ethyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Fenthiaprop-p-ethyl, a selective herbicide. The document details the probable synthetic pathways, experimental protocols for key reactions, and a discussion of potential process-related impurities. All quantitative data is summarized for clarity, and logical relationships are visualized using diagrammatic representations.

Introduction

This compound, chemically known as ethyl (R)-2-[4-(6-chloro-1,3-benzothiazol-2-yloxy)phenoxy]propanoate, is a member of the aryloxyphenoxypropionate class of herbicides. These compounds are effective against a wide range of grass weeds in broad-leaved crops. The herbicidal activity is derived from the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid biosynthesis in susceptible plants. The stereochemistry of the molecule is critical, with the (R)-enantiomer exhibiting significantly higher herbicidal activity. This guide focuses on the chemical synthesis of this specific enantiomer.

Synthetic Pathway

The synthesis of this compound is not widely detailed in publicly available literature, with many sources conflating it with the structurally similar Fenoxaprop-p-ethyl. However, based on the principles of organic synthesis and information from related compounds, a primary synthetic route can be proposed. This pathway involves the coupling of two key intermediates: a substituted benzothiazole and a chiral phenoxypropionate ester. The core reaction is a Williamson ether synthesis.

The overall synthetic scheme can be broken down into the following key stages:

-

Synthesis of Intermediate I: Ethyl (R)-2-(4-hydroxyphenoxy)propanoate. This chiral building block provides the phenoxypropionate moiety of the final molecule.

-

Synthesis of Intermediate II: 2,6-dichlorobenzothiazole. This intermediate provides the heterocyclic core of this compound.

-

Coupling Reaction: The final step involves the reaction of Intermediate I and Intermediate II to form this compound.

Caption: Proposed synthetic pathway for this compound and potential impurity formation.

Experimental Protocols

The following are detailed experimental protocols for the key synthetic steps. These are based on established chemical transformations and may require optimization for specific laboratory conditions.

Synthesis of Ethyl (R)-2-(4-hydroxyphenoxy)propanoate (Intermediate I)

This procedure is adapted from the synthesis of similar phenoxypropionate esters.

Materials:

-

Hydroquinone

-

Ethyl (R)-2-chloropropanoate

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated sodium chloride solution)

-

Magnesium sulfate (anhydrous)

Procedure:

-

To a stirred solution of hydroquinone (1.1 equivalents) in anhydrous acetone, add anhydrous potassium carbonate (2.5 equivalents).

-

Heat the mixture to reflux for 1 hour.

-

Slowly add a solution of ethyl (R)-2-chloropropanoate (1.0 equivalent) in anhydrous acetone to the refluxing mixture over a period of 1-2 hours.

-

Continue refluxing for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1 M hydrochloric acid, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure ethyl (R)-2-(4-hydroxyphenoxy)propanoate.

Synthesis of 2,6-dichlorobenzothiazole (Intermediate II)

This synthesis is a multi-step process starting from 2-amino-5-chlorothiophenol.

Step 1: Synthesis of 2-mercapto-6-chlorobenzothiazole

Materials:

-

2-amino-5-chlorothiophenol

-

Carbon disulfide

-

Sodium hydroxide

-

Ethanol

-

Water

Procedure:

-

Dissolve sodium hydroxide (1.1 equivalents) in a mixture of ethanol and water.

-

Add 2-amino-5-chlorothiophenol (1.0 equivalent) to the solution and stir until dissolved.

-

Cool the mixture in an ice bath and slowly add carbon disulfide (1.2 equivalents).

-

After the addition is complete, heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and pour it into ice-water.

-

Acidify the mixture with a suitable acid (e.g., acetic acid) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 2-mercapto-6-chlorobenzothiazole.

Step 2: Synthesis of 2,6-dichlorobenzothiazole

Materials:

-

2-mercapto-6-chlorobenzothiazole

-

Thionyl chloride

-

A catalytic amount of Dimethylformamide (DMF)

-

An inert solvent (e.g., toluene)

Procedure:

-

Suspend 2-mercapto-6-chlorobenzothiazole (1.0 equivalent) in an inert solvent.

-

Add a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture and carefully quench any excess thionyl chloride with ice-water.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain crude 2,6-dichlorobenzothiazole, which can be further purified by recrystallization or chromatography.

Synthesis of this compound (Final Product)

This final step is a Williamson ether synthesis.

Materials:

-

Ethyl (R)-2-(4-hydroxyphenoxy)propanoate (Intermediate I)

-

2,6-dichlorobenzothiazole (Intermediate II)

-

Potassium carbonate (anhydrous) or another suitable base (e.g., sodium hydride)

-

Dimethylformamide (DMF, anhydrous)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of Ethyl (R)-2-(4-hydroxyphenoxy)propanoate (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to form the phenoxide.

-

Add a solution of 2,6-dichlorobenzothiazole (1.1 equivalents) in anhydrous DMF.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography or recrystallization to yield the final product.

Potential Impurities

During the synthesis of this compound, several impurities can be formed. It is crucial to identify and control these impurities to ensure the quality and efficacy of the final product.

| Impurity Name/Type | Potential Origin |

| Unreacted Starting Materials | Incomplete reaction in any of the synthetic steps. |

| (S)-Fenthiaprop-ethyl | Use of racemic or enantiomerically impure Ethyl (R)-2-(4-hydroxyphenoxy)propanoate. Racemization during the reaction, although less likely under these conditions. |

| (R)-2-[4-(6-chloro-1,3-benzothiazol-2-yloxy)phenoxy]propanoic acid | Hydrolysis of the ethyl ester of this compound due to the presence of water during the reaction or workup. |

| Positional Isomers | In cases where the starting benzothiazole has other reactive sites, side reactions could lead to the formation of positional isomers. |

| Byproducts of Williamson Ether Synthesis | While the SNAr reaction is generally favored on the heterocyclic ring, side reactions such as elimination could occur under certain conditions, though this is less common with aromatic substrates.[1][2] |

| Solvent Adducts | Reaction of highly reactive intermediates with the solvent (e.g., DMF). |

Quantitative Data

| Reaction Step | Product | Reported Yield | Reported Purity | Reference (Analogous Reactions) |

| Synthesis of Phenoxypropionate Intermediate | Ethyl (R)-2-(4-hydroxyphenoxy)propanoate | 85-95% | >98% | General esterification and etherification literature. |

| Final Coupling Reaction | Aryloxyphenoxypropionate Herbicide | 70-90% | >95% (after purification) | Patent literature for similar herbicides. |

Conclusion

The synthesis of this compound can be achieved through a multi-step process culminating in a Williamson ether synthesis. Careful control of reaction conditions and the purity of intermediates, particularly the chiral phenoxypropionate ester, are essential for obtaining a high yield and enantiomerically pure final product. The identification and control of potential impurities are critical for ensuring the quality and regulatory compliance of the active ingredient. Further research and process optimization may be required to develop a robust and scalable manufacturing process.

References

Environmental Fate of Fenthiaprop-p-ethyl in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthiaprop-p-ethyl, a post-emergence herbicide belonging to the aryloxyphenoxypropionate class, is utilized for the control of annual and perennial grass weeds in various agricultural settings. Its efficacy is attributed to the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in fatty acid biosynthesis. Understanding the environmental fate of this compound in soil is paramount for assessing its potential ecological impact, ensuring its safe and sustainable use, and for the development of new, environmentally benign agrochemicals. This technical guide provides an in-depth overview of the degradation, metabolism, mobility, and dissipation of this compound in the soil environment, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Degradation and Metabolism in Soil

The persistence of this compound in soil is relatively short, with rapid degradation being a key characteristic of its environmental behavior. The primary mechanism of degradation is microbial hydrolysis of the ester linkage, leading to the formation of its main metabolite, Fenthiaprop acid. This process is significantly influenced by soil microbial activity.[1][2]

The degradation of this compound in soil follows first-order kinetics.[1][2][3] Under acidic conditions (pH < 4.6), chemical hydrolysis of the benzoxazolyl-oxy-phenoxy ether linkage can also occur, yielding 6-chloro-2,3-dihydro-benzoxazol-2-one (CDHB) and ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP).[4][5] However, under typical soil pH conditions, microbial degradation is the dominant pathway.

The major metabolites identified in soil are:

-

Fenthiaprop acid: The primary and most significant metabolite.

-

6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB): Formed under acidic conditions.[4]

-

Ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP): Also formed under acidic conditions.[4][5]

While this compound dissipates rapidly, its primary metabolite, Fenthiaprop acid, is more persistent in the soil environment.[1][2][3]

Signaling Pathways and Logical Relationships

The microbial degradation of this compound is a biological process driven by enzymatic activity within soil microorganisms. While specific signaling pathways are not detailed in the context of herbicide degradation, a logical workflow can be conceptualized. The presence of the herbicide can induce the expression of specific enzymes, such as esterases, in soil microbial populations capable of utilizing it as a carbon source. This leads to the biotransformation of the parent compound into its metabolites.

Dissipation from Soil

The dissipation of this compound from soil is a multifaceted process encompassing both degradation and mobility. The rate of dissipation is commonly expressed as the half-life (DT50), which is the time required for 50% of the initial concentration to dissipate.

Table 1: Dissipation Half-life (DT50) of this compound and its Major Metabolite in Soil

| Compound | DT50 (days) | Soil Type | Conditions | Reference(s) |

| This compound | 1.45 - 2.30 | Not specified | Field | [1][3] |

| This compound | 1.79 - 2.36 | Not specified | Field | [6] |

| This compound | < 7 | Silty Clay Loam & Sandy Loam | Field | |

| Fenthiaprop acid | > 30 | Not specified | Field | [1][3] |

| Fenthiaprop acid | 10.13 - 11.98 | Not specified | Field | [2][3] |

The dissipation of this compound is significantly influenced by environmental factors:

-

Temperature: Higher temperatures generally accelerate the rate of microbial degradation, leading to a shorter half-life.[7]

-

Soil Moisture: Adequate soil moisture is crucial for microbial activity. Both excessively dry and waterlogged conditions can inhibit degradation.

-

Soil pH: Soil pH affects both the chemical stability of this compound and the activity of microbial esterases. De-esterification to Fenthiaprop acid is more rapid in neutral to slightly alkaline soils.[4][8] In acidic soils, the formation of CDHB is more prevalent.[4]

Mobility in Soil

The mobility of a pesticide in soil, its potential to leach into groundwater or move with surface runoff, is primarily governed by its sorption characteristics. The soil organic carbon-water partitioning coefficient (Koc) is a key indicator of this behavior. A higher Koc value indicates stronger sorption to soil particles and lower mobility.

Table 2: Soil Sorption and Mobility Parameters for this compound

| Parameter | Value | Soil Type | Interpretation | Reference(s) |

| Kd | 2.32 | Sandy Loam | Moderate Sorption | |

| Kd | 3.86 | Silty Clay Loam | Moderate Sorption |

The available data suggests that this compound has low to moderate mobility in soil. Leaching studies in soil columns have shown that the majority of the applied herbicide remains in the upper soil layers (0-2 cm). However, movement to deeper layers (6-8 cm) can occur, particularly with increased water flow.

Experimental Protocols

Accurate assessment of the environmental fate of this compound relies on robust and validated analytical methodologies. The following provides a general framework for the key experiments cited.

Soil Sample Collection and Preparation

-

Field Sampling: Collect soil cores from the treated plots at various time intervals post-application. Samples should be taken from different depths (e.g., 0-10 cm, 10-20 cm) to assess vertical distribution.

-

Sample Handling: Store samples frozen (-20°C) prior to analysis to prevent further degradation.

-

Preparation: Air-dry the soil samples and sieve them through a 2-mm mesh to ensure homogeneity.

Extraction of this compound and its Metabolites

-

Solvent Extraction: A representative sub-sample of soil (e.g., 20 g) is extracted with an organic solvent or a mixture of solvents. A common method involves solid-liquid extraction with acetonitrile or an acetonitrile/water mixture.[1][3]

-

Shaking and Centrifugation: The soil-solvent mixture is mechanically shaken for a defined period (e.g., 30 minutes) to ensure efficient extraction. This is followed by centrifugation to separate the soil particles from the extract.

-

Supernatant Collection: The supernatant containing the analytes is carefully collected. The extraction process is typically repeated multiple times to ensure complete recovery.

Clean-up of Soil Extracts

-

Purpose: The initial extract contains co-extractives from the soil matrix that can interfere with the final analysis. A clean-up step is necessary to remove these interferences.

-

Techniques: Common clean-up techniques include liquid-liquid partitioning and solid-phase extraction (SPE). The choice of SPE sorbent depends on the chemical properties of the analytes and the nature of the co-extractives.

Analytical Determination

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the determination of this compound and its metabolites.[1][3][6]

-

Detection: Detection can be achieved using a UV detector or, for higher sensitivity and selectivity, a mass spectrometer (MS) or tandem mass spectrometer (MS/MS).[6]

-

Quantification: Quantification is performed by comparing the peak areas of the analytes in the samples to those of known concentration standards.

References

- 1. Degradation of Fenoxaprop-p-Ethyl and Its Metabolite in Soil and Wheat Crops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spectrophotometric method for quantification of fenoxaprop-p-ethyl herbicide in commercial formulations and agricultural samples [inis.iaea.org]

- 6. Residues and dissipation of the herbicide fenoxaprop-P-ethyl and its metabolite in wheat and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ars.usda.gov [ars.usda.gov]

Toxicological Profile of Fenthiaprop-p-ethyl in Non-Target Organisms: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenthiaprop-p-ethyl, the herbicidally active R-enantiomer of fenoxaprop-ethyl, is a selective post-emergence herbicide used to control grass weeds in various broadleaf crops. Its primary mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis. While effective against target weeds, understanding its toxicological impact on non-target organisms is crucial for a comprehensive environmental risk assessment. This guide provides a detailed overview of the toxicological profile of this compound in a range of non-target organisms, including mammals, birds, fish, aquatic invertebrates, algae, earthworms, and honeybees. The information is compiled from various scientific studies and regulatory documents, with a focus on quantitative data, experimental methodologies, and mechanisms of toxicity.

Mechanism of Action

This compound is a member of the aryloxyphenoxypropionate class of herbicides. Its herbicidal activity stems from the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[1] ACCase catalyzes the first committed step in fatty acid biosynthesis, the carboxylation of acetyl-CoA to malonyl-CoA. By inhibiting this enzyme, this compound disrupts the production of fatty acids, which are essential components of cell membranes and for energy storage. This disruption of lipid synthesis ultimately leads to the death of susceptible grass species.[1] While this mechanism is highly effective in target plants, the potential for ACCase inhibition and other off-target effects in non-target organisms is a key area of toxicological investigation.

Figure 1: Mechanism of Action of this compound.

Toxicological Profile in Non-Target Organisms

The toxicity of this compound varies across different non-target species. The following sections summarize the available quantitative data and key findings for various organism groups.

Mammals

This compound exhibits low acute toxicity to mammals via oral, dermal, and inhalation routes of exposure.

| Species | Endpoint | Value | Reference |

| Rat | Acute Oral LD50 | 3150-4000 mg/kg | [1] |

| Mouse | Acute Oral LD50 | >5000 mg/kg | [1] |

| Rat | Acute Percutaneous LD50 | >2000 mg/kg | [1] |

| Rat | Inhalation LC50 (4 h) | >1.224 mg/L air | [1] |

| Rat | NOEL (90 d) | 0.75 mg/kg bw/day | [1] |

| Mouse | NOEL (90 d) | 1.4 mg/kg bw/day | [1] |

| Dog | NOEL (90 d) | 15.9 mg/kg bw/day | [1] |

Birds

The available data indicates that this compound has low acute oral toxicity to birds.

| Species | Endpoint | Value | Reference |

| Bobwhite Quail (Colinus virginianus) | Acute Oral LD50 | >2000 mg/kg | [1] |

| Japanese Quail (Coturnix coturnix japonica) | Acute Oral LD50 | >2000 mg/kg | [2] |

| Mallard Duck (Anas platyrhynchos) | Dietary LC50 | >5620 mg/kg | [3] |

| Bobwhite Quail (Colinus virginianus) | Dietary LC50 | >5620 mg/kg | [3] |

Fish

This compound is considered to be toxic to fish. Acute toxicity values vary depending on the species and test conditions.

| Species | Endpoint | Value (µg/L) | Reference |

| Bluegill Sunfish (Lepomis macrochirus) | 96-h LC50 | 580 | [1] |

| Rainbow Trout (Oncorhynchus mykiss) | 96-h LC50 | 460 | [1] |

| Common Carp (Cyprinus carpio) | 96-h LC50 | 300 |

Aquatic Invertebrates

This compound is also toxic to aquatic invertebrates.

| Species | Endpoint | Value (mg/L) | pH | Reference |

| Daphnia magna | 48-h LC50 | 0.56 | 8.0-8.4 | [1] |

| Daphnia magna | 48-h LC50 | 2.7 | 7.7-7.8 | [1] |

Algae

The herbicide shows inhibitory effects on the growth of green algae.

| Species | Endpoint | Value (mg/L) | Reference |

| Scenedesmus subspicatus | 72-h LC50 | 0.51 | [1] |

| Selenastrum capricornutum | 72-h EC50 | 0.43 | [4] |

| Selenastrum capricornutum | 72-h NOEC | 0.027 | [4] |

Earthworms

This compound has low toxicity to earthworms.

| Species | Endpoint | Value (mg/kg soil) | Reference |

| Eisenia foetida | 14-d LC50 | >1000 | [1] |

Honeybees

The available data suggest that this compound has low acute toxicity to honeybees through both contact and oral exposure.

| Species | Endpoint | Value (µ g/bee ) | Reference |

| Apis mellifera | Contact LD50 | >200 | [2] |

| Apis mellifera | Oral LD50 | >199 | [2] |

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies following standardized international guidelines, predominantly those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of data across different studies and laboratories.

Figure 2: General workflow for ecotoxicological testing.

Avian Acute Oral Toxicity Test (based on OECD Guideline 223)

-

Test Species: Commonly Bobwhite quail (Colinus virginianus) or Japanese quail (Coturnix coturnix japonica).

-

Test Substance Administration: A single dose of the test substance is administered orally to the birds.

-

Dose Levels: A range of dose levels is used to determine the LD50.

-

Observation Period: Birds are observed for a period of at least 14 days for signs of toxicity and mortality.

-

Endpoints: The primary endpoint is the acute oral LD50, which is the statistically estimated dose that is lethal to 50% of the test population.

Fish Acute Toxicity Test (based on OECD Guideline 203)

-

Test Species: Commonly Rainbow trout (Oncorhynchus mykiss) or Bluegill sunfish (Lepomis macrochirus).

-

Exposure System: Fish are exposed to the test substance in a static, semi-static, or flow-through system.

-

Test Concentrations: A series of concentrations of the test substance are used.

-

Exposure Duration: The standard exposure duration is 96 hours.

-

Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

-

Endpoints: The primary endpoint is the 96-hour LC50, the concentration lethal to 50% of the fish.

Aquatic Invertebrate Acute Immobilisation Test (based on OECD Guideline 202)

-

Test Species: Typically Daphnia magna.

-

Exposure System: Young daphnids (less than 24 hours old) are exposed to the test substance in a static system.

-

Test Concentrations: A range of concentrations is tested.

-

Exposure Duration: The exposure period is 48 hours.

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

-

Endpoints: The main endpoint is the 48-hour EC50, the concentration that causes immobilisation in 50% of the daphnids.

Algal Growth Inhibition Test (based on OECD Guideline 201)

-

Test Species: Commonly Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum) or Scenedesmus subspicatus.

-

Test System: Exponentially growing algal cultures are exposed to the test substance in a liquid medium.

-

Test Concentrations: A series of concentrations are tested.

-

Exposure Duration: The typical duration is 72 hours.

-

Measurements: Algal growth is measured by cell counts, fluorescence, or other biomass indicators.

-

Endpoints: The primary endpoints are the 72-hour EC50 (the concentration causing a 50% reduction in growth) and the NOEC (No Observed Effect Concentration).

Earthworm Acute Toxicity Test (based on OECD Guideline 207)

-

Test Species: Typically Eisenia fetida.

-

Test System: Adult earthworms are exposed to the test substance mixed into an artificial soil substrate.

-

Test Concentrations: A range of concentrations is tested.

-

Exposure Duration: The standard test duration is 14 days.

-

Observations: Mortality and any behavioral abnormalities are recorded.

-

Endpoints: The main endpoint is the 14-day LC50, the concentration lethal to 50% of the earthworms.

Honeybee Acute Contact and Oral Toxicity Tests (based on OECD Guidelines 214 and 213)

-

Test Species: Apis mellifera.

-

Contact Toxicity (OECD 214): A single dose of the test substance is applied topically to the dorsal thorax of the bees.

-

Oral Toxicity (OECD 213): Bees are fed a sucrose solution containing the test substance.

-

Dose Levels: A range of doses is used to determine the LD50.

-

Observation Period: Bees are observed for mortality and sublethal effects for at least 48 hours.

-

Endpoints: The primary endpoint is the 48-hour LD50, the dose lethal to 50% of the bees.

Signaling Pathways and Further Toxicological Considerations

The primary toxicological pathway of this compound is the disruption of fatty acid synthesis through the inhibition of ACCase. In non-target organisms, particularly those that do not possess the plant-specific form of ACCase, the direct toxicity via this mechanism may be lower. However, other potential toxicological effects and signaling pathway disruptions should be considered.

For instance, in aquatic organisms, the lipophilic nature of this compound (log Pow of 4.58) suggests a potential for bioaccumulation, although it is rapidly hydrolyzed to the more water-soluble fenoxaprop acid.[2] The observed toxicity in fish and aquatic invertebrates could be due to a combination of factors, including potential disruption of lipid metabolism, oxidative stress, or other currently uncharacterized mechanisms.

Further research is needed to elucidate the specific downstream effects of ACCase inhibition in non-target animals and to investigate other potential signaling pathways that may be affected by this compound or its metabolites.

Figure 3: Potential toxicological pathways in non-target organisms.

Conclusion

This compound generally exhibits low acute toxicity to mammals, birds, earthworms, and honeybees. However, it is classified as toxic to fish, aquatic invertebrates, and algae. The primary mechanism of toxicity is the inhibition of acetyl-CoA carboxylase, leading to the disruption of fatty acid synthesis. While standardized testing protocols provide a robust framework for assessing the acute toxicity of this herbicide, further research into its chronic effects and the specific signaling pathways affected in non-target organisms would provide a more complete understanding of its environmental risk profile. This information is essential for the development of effective risk mitigation strategies and for ensuring the safe and sustainable use of this herbicide in agriculture.

References

Beyond ACCase Inhibition: An In-depth Technical Guide to the Alternative Modes of Action of Fenthiaprop-p-ethyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthiaprop-p-ethyl, a member of the aryloxyphenoxypropionate (AOPP) class of herbicides, is primarily recognized for its potent inhibition of the acetyl-CoA carboxylase (ACCase) enzyme. This crucial enzyme catalyzes the initial committed step in fatty acid biosynthesis. By disrupting this pathway, this compound effectively halts the production of lipids essential for cell membrane formation and plant growth, leading to the demise of susceptible grass species.[1][2][3] While ACCase inhibition remains the principal and well-documented mode of action, emerging research, particularly with the closely related and metabolically activated form, fenoxaprop-P-ethyl, indicates a more complex toxicological profile. This technical guide delves into the alternative mechanisms of action of this compound that extend beyond ACCase inhibition, focusing on the induction of oxidative stress and the intricate interplay with metabolic detoxification pathways. Understanding these secondary effects is paramount for developing more effective and sustainable weed management strategies and for broader applications in drug development where cellular metabolic pathways are a target.

Oxidative Stress Induction: A Secondary Phytotoxic Mechanism

There is growing evidence to suggest that the phytotoxicity of AOPP herbicides like fenoxaprop-p-ethyl is mediated, at least in part, by the generation of reactive oxygen species (ROS).[4][5] This overproduction of ROS, including superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), can overwhelm the plant's antioxidant defense system, leading to widespread cellular damage.

Disruption of Cellular Redox Homeostasis

Treatment with fenoxaprop has been shown to lead to an increase in the content of superoxide anion radicals and hydrogen peroxide in susceptible plants under normal conditions.[4][5] This disruption of the cellular redox balance triggers a cascade of damaging events, including lipid peroxidation, protein oxidation, and DNA damage, ultimately contributing to cell death.

Lipid Peroxidation

A key consequence of excessive ROS is the peroxidation of lipids within cellular membranes. This process compromises membrane integrity and function. Malondialdehyde (MDA) is a common biomarker for lipid peroxidation. Studies on other herbicides have demonstrated a significant increase in MDA levels in response to treatment, indicating oxidative damage to cell membranes.[6] While direct quantitative data for MDA increase by this compound in plants is not extensively documented in the provided results, the observed increase in ROS strongly suggests the occurrence of lipid peroxidation.

Alterations in Antioxidant Systems

Plants possess a sophisticated antioxidant system to counteract ROS. This system includes both enzymatic and non-enzymatic components.

Enzymatic Antioxidants: Studies on fenoxaprop have revealed alterations in the activity of key antioxidant enzymes. Under normal water supply, treatment with fenoxaprop did not lead to a substantial increase in the activity of superoxide dismutase (SOD) and catalase, which could contribute to the accumulation of ROS and subsequent phytotoxicity.[4][5] Conversely, under drought conditions where the baseline activity of SOD and catalase was elevated, the phytotoxicity of fenoxaprop was significantly reduced.[4][5] This suggests that the plant's ability to mount an effective antioxidant defense is a critical determinant of its susceptibility to the oxidative stress induced by this class of herbicides.

Non-Enzymatic Antioxidants: Research on wheat leaves treated with fenoxaprop-p-ethyl has shown a significant increase in the levels of ascorbic acid (Vitamin C), a potent ROS scavenger.[7] Interestingly, the same study observed a general decrease in the levels of all three forms of vitamin B6 (pyridoxine, pyridoxal, and pyridoxamine).[7] These changes in vitamin levels highlight the plant's complex biochemical response to the herbicide-induced oxidative stress.

Quantitative Data on Oxidative Stress Response

The following table summarizes the observed changes in antioxidant components in response to fenoxaprop-p-ethyl treatment.

| Parameter | Plant Species | Treatment | Observation | Reference |

| Superoxide Dismutase (SOD) Activity | Oat | Fenoxaprop under drought stress | Increased activity | [4][5] |

| Catalase Activity | Oat | Fenoxaprop under drought stress | Increased activity | [4][5] |

| Ascorbic Acid (Vitamin C) | Wheat | Fenoxaprop-p-ethyl | Increased levels | [7] |

| Vitamin B6 (Pyridoxine, Pyridoxal, Pyridoxamine) | Wheat | Fenoxaprop-p-ethyl | Decreased levels | [7] |

Signaling Pathway for Oxidative Stress

References

- 1. Fenoxaprop-P-ethyl (Ref: AE F046360) [sitem.herts.ac.uk]

- 2. Fenoxaprop-ethyl [sitem.herts.ac.uk]

- 3. Fenthiaprop ethyl (Ref: Hoe 35609)-Pesticide database [wppdb.com]

- 4. researchgate.net [researchgate.net]

- 5. plantprotection.pl [plantprotection.pl]

- 6. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Metabolomic and Proteomic Response to Fenthiaprop-p-ethyl Exposure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthiaprop-p-ethyl is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate class. Its primary mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in the fatty acid biosynthesis pathway in grasses.[1] This inhibition disrupts the production of lipids, which are essential for building cell membranes and for various other cellular functions, ultimately leading to the death of susceptible grass species.[1] Understanding the detailed molecular response to this compound exposure at the metabolomic and proteomic levels is crucial for elucidating its precise mechanisms of action and potential off-target effects, and for the development of more effective and safer herbicides. This technical guide provides a comprehensive overview of the anticipated metabolomic and proteomic responses to this compound, based on studies of this and structurally related herbicides. It includes detailed experimental protocols for proteomic and metabolomic analysis and visual representations of the key pathways and workflows.

Data Presentation

The following tables summarize the expected quantitative changes in the proteome and metabolome of susceptible plants upon exposure to this compound, based on studies of the closely related herbicide fenoxaprop-P-ethyl and other ACCase inhibitors.

Proteomic Response

Exposure to aryloxyphenoxypropionate herbicides induces significant changes in the plant proteome. A study on Beckmannia syzigachne treated with fenoxaprop-P-ethyl revealed alterations in proteins primarily involved in photosynthesis, oxidative phosphorylation, and fatty acid biosynthesis.[2][3]

Table 1: Differentially Expressed Proteins in Response to Aryloxyphenoxypropionate Herbicide Exposure

| Protein | Biological Process | Putative Change in Abundance |

| Ribulose-bisphosphate carboxylase large chain | Photosynthesis (Calvin Cycle) | Decreased |

| Oxygen-evolving enhancer protein | Photosynthesis (Photosystem II) | Decreased |

| ATP synthase subunit alpha, chloroplastic | Oxidative Phosphorylation | Decreased |

| Malate dehydrogenase | Tricarboxylic Acid (TCA) Cycle | Increased |

| Enoyl-acyl-carrier-protein reductase | Fatty Acid Biosynthesis | Increased |

| Acetyl-CoA carboxylase biotin carboxyl carrier protein | Fatty Acid Biosynthesis | No significant change |

| Glutathione S-transferase | Detoxification | Increased |

| Peroxidase | Oxidative Stress Response | Increased |

Note: The exact fold changes are not available from the reviewed literature. The indicated changes are qualitative, based on the findings of related studies.

Metabolomic Response

The inhibition of ACCase by this compound is expected to cause significant shifts in the plant metabolome. The primary effect is the disruption of fatty acid synthesis, leading to a bottleneck in this pathway and the accumulation of upstream metabolites. Studies on ACCase-inhibiting herbicides have shown that this can lead to a redirection of carbon flow towards other metabolic pathways.[4][5]

Table 2: Anticipated Metabolomic Changes in Response to this compound Exposure

| Metabolite Class | Specific Metabolites | Expected Change in Abundance |

| Fatty Acids | Palmitic acid, Stearic acid, Oleic acid | Decreased |

| Sugars | Glucose, Fructose, Sucrose | Increased |

| Amino Acids | Valine, Leucine, Isoleucine (BCAAs) | Increased |

| Organic Acids | Malate, Citrate, Fumarate (TCA cycle intermediates) | Increased |

| Acyl-CoAs | Acetyl-CoA | Increased |

| Malonyl-CoA | Decreased |

Note: Specific quantitative fold changes are not available from the reviewed literature. The indicated changes are based on the known mechanism of action and findings from studies on other ACCase inhibitors.

Experimental Protocols

The following are detailed methodologies for conducting proteomic and metabolomic analyses of plant tissues exposed to this compound.

Proteomic Analysis using iTRAQ (Isobaric Tags for Relative and Absolute Quantitation)

This protocol is adapted from established methods for iTRAQ-based quantitative proteomics in plants.[2]

1. Protein Extraction:

-

Harvest plant tissue (e.g., leaves) from control and this compound-treated plants.

-

Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.

-

Resuspend the powder in lysis buffer (e.g., 8 M urea, 2% SDS, 50 mM Tris-HCl pH 8.0, 1 mM PMSF, 1x protease inhibitor cocktail).

-